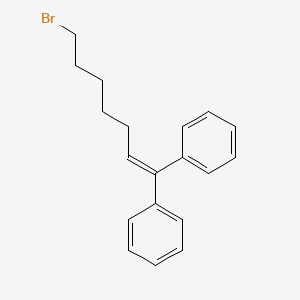
5-Chloro-2-hydrazinylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydrazinylbenzene-1-sulfonic acid: is a chemical compound with the molecular formula C6H7ClN2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a hydrazinyl group, and a sulfonic acid group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydrazinylbenzene-1-sulfonic acid typically involves the reaction of 5-chloro-2-nitrobenzenesulfonic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-2-hydrazinylbenzene-1-sulfonic acid can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide (NaNH2) or thiols under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines or hydrazine derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-hydrazinylbenzene-1-sulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a reagent in biochemical assays. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also utilized in the formulation of various chemical products.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydrazinylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
5-Chloro-2-nitrobenzenesulfonic acid: This compound is a precursor in the synthesis of 5-Chloro-2-hydrazinylbenzene-1-sulfonic acid.
2-Hydrazinylbenzenesulfonic acid: Similar structure but lacks the chloro group.
5-Chloro-2-aminobenzenesulfonic acid: Similar structure but has an amino group instead of a hydrazinyl group.
Uniqueness: this compound is unique due to the presence of both the chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
143600-17-3 |
|---|---|
Formule moléculaire |
C6H7ClN2O3S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
5-chloro-2-hydrazinylbenzenesulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c7-4-1-2-5(9-8)6(3-4)13(10,11)12/h1-3,9H,8H2,(H,10,11,12) |
Clé InChI |
YOHHZZOWNJVATF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
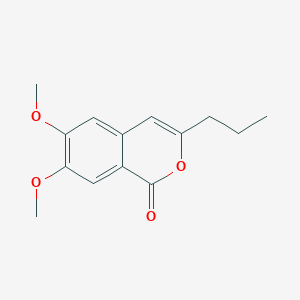
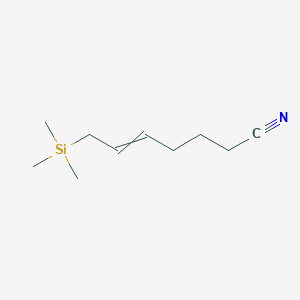
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)


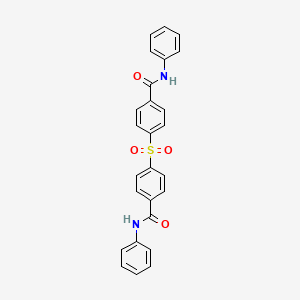
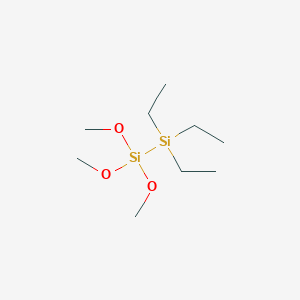
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
